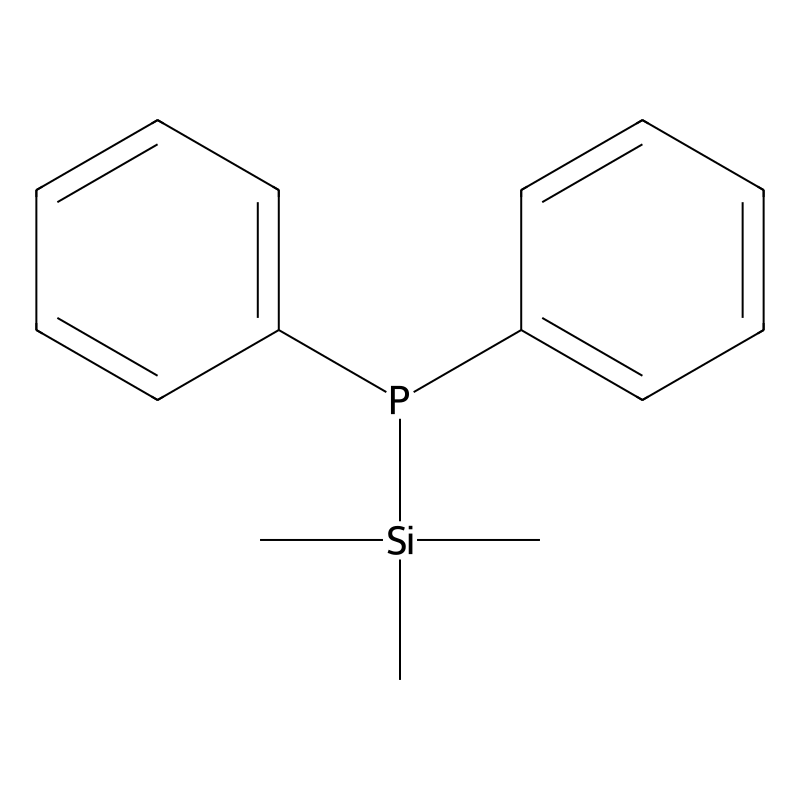

Diphenyl(trimethylsilyl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Ligand in Cross-Coupling Reactions:

Diphenyl(trimethylsilyl)phosphine finds its primary application as a ligand in various cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two different organic molecules. Diphenyl(trimethylsilyl)phosphine facilitates these reactions by coordinating with the metal catalyst, improving its activity and selectivity.

It is particularly effective in several named cross-coupling reactions, including:

- Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds

- Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between an aryl or vinyl boronic acid and an alkyl halide or aryl halide

- Stille coupling: Formation of carbon-carbon bonds between an organotin reagent and an alkyl halide or aryl halide

- Sonogashira coupling: Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide

- Negishi coupling: Formation of carbon-carbon bonds between an organozinc compound and an alkyl halide or aryl halide

- Heck coupling: Formation of carbon-carbon bonds between an alkene and an aryl halide or vinyl halide

- Hiyama coupling: Formation of carbon-carbon bonds between an organosilane and an alkyl halide or aryl halide

The effectiveness of Diphenyl(trimethylsilyl)phosphine in these reactions is attributed to its combination of electronic and steric properties. The bulky trimethylsilyl group provides steric hindrance, controlling the reaction pathway and promoting selectivity. Additionally, the lone pair of electrons on the phosphorus atom allows it to coordinate with the metal catalyst, influencing its reactivity.

Precursor for Other Organophosphorus Compounds:

Diphenyl(trimethylsilyl)phosphine can also serve as a precursor for the synthesis of other organophosphorus compounds. These compounds find diverse applications in various scientific fields, including:

Diphenyl(trimethylsilyl)phosphine is an organophosphorus compound with the molecular formula C₁₅H₁₉PSi. It features a phosphine functional group where two phenyl groups are attached to the phosphorus atom, alongside a trimethylsilyl group. This compound is known for its unique properties, including its ability to act as a ligand in coordination chemistry and its utility in organic synthesis. Its structure contributes to its stability and reactivity, making it a valuable reagent in various

- Reaction with Carbonyl Compounds: It reacts with carbonyl compounds to yield diphenyl[alkyl(phenyl)trimethylsilyloxymethyl]phosphines, showcasing its ability to form new carbon-phosphorus bonds .

- Desilylation and Cyclometallation: In the presence of platinum(II) compounds, diphenyl(trimethylsilyl)phosphine undergoes desilylation and cyclometallation, leading to the formation of complex metal-phosphine structures .

- Reactivity with α-Oxo Phosphonates: The compound has been shown to react with α-oxo phosphonates, highlighting its versatility in forming various phosphine derivatives .

Several methods exist for synthesizing diphenyl(trimethylsilyl)phosphine:

- Direct Reaction of Phosphorus Trichloride: One common method involves reacting phosphorus trichloride with diphenylamine and trimethylsilyl chloride under controlled conditions.

- Lithiation Method: Another approach includes the lithiation of diphenylphosphine followed by reaction with trimethylsilyl chloride, allowing for selective silylation .

These methods provide avenues for obtaining diphenyl(trimethylsilyl)phosphine with varying degrees of purity and yield.

Diphenyl(trimethylsilyl)phosphine finds applications across multiple domains:

- Ligand in Coordination Chemistry: Its ability to coordinate with transition metals makes it valuable in catalysis and materials science.

- Reagent in Organic Synthesis: It is used as a reagent for synthesizing various organic compounds, particularly those involving phosphorus-carbon bond formation.

- Potential Use in Pharmaceuticals: While specific applications in pharmaceuticals are still under investigation, its structural characteristics may lend themselves to drug development .

Several compounds share structural similarities with diphenyl(trimethylsilyl)phosphine. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Triphenyl-substituted phosphine | Highly stable; widely used as a ligand |

| Dimethylphenylphosphine | Dimethyl-substituted phosphine | More reactive than diphenyl(trimethylsilyl)phosphine |

| Diphenylphosphine | Diphenyl-substituted phosphine | Lacks silyl group; different reactivity profile |

Diphenyl(trimethylsilyl)phosphine is unique due to its combination of steric bulk from the phenyl groups and electronic effects from the trimethylsilyl group. This combination influences its reactivity and stability compared to other similar compounds.

Homolytic substitution strategies at phosphorus centers

Homolytic substitution at phosphorus represents one of the most efficient approaches for C-P bond formation using diphenyl(trimethylsilyl)phosphine. This reaction mechanism involves radical-based cleavage of the P-Si bond, generating reactive phosphorus-centered intermediates that can form new bonds with carbon-centered radicals.

The mechanism typically proceeds through the following pathway: an alkyl or aryl radical attacks the phosphorus atom of Ph₂PSiMe₃, forming a tetracoordinated phosphorus intermediate that subsequently fragments to yield the desired phosphine product while regenerating the trimethylsilyl radical. This chain process is particularly effective because the homolytic cleavage of the Si-P bond is relatively facile compared to other P-X bonds.

Landais demonstrated that alkyl and aryl radicals undergo rapid homolytic substitution at the phosphorus atom of diphenyl(trimethylsilyl)phosphine. The reaction can be initiated using 1,1′-azobis(cyclohexanecarbonitrile) and proceeds through a chain-transfer mechanism (Figure 1).

Table 1: Radical phosphination of alkyl halides using Ph₂PSiMe₃

| Entry | Alkyl halide | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | n-C₆H₁₃Br | ACCN (10 mol%), toluene, 80°C, 3h | Ph₂P(n-C₆H₁₃) | 82 |

| 2 | c-C₆H₁₁I | ACCN (10 mol%), toluene, 80°C, 3h | Ph₂P(c-C₆H₁₁) | 88 |

| 3 | PhCH₂Br | ACCN (5 mol%), benzene, 80°C, 2h | Ph₂P(CH₂Ph) | 90 |

| 4 | 4-MeOC₆H₄CH₂Cl | ACCN (10 mol%), toluene, 80°C, 5h | Ph₂P(CH₂C₆H₄-4-OMe) | 76 |

ACCN = 1,1′-azobis(cyclohexanecarbonitrile)

Density functional theory (DFT) calculations have shown that this process occurs via a two-step mechanism rather than direct substitution. The reaction proceeds through a tetracoordinated phosphorus intermediate where the spin density is primarily localized on the silicon atom, with the remaining spin density found in the equatorial position of the distorted trigonal prismatic phosphorus atom.

This homolytic substitution approach offers several advantages over traditional ionic methods:

- Tolerance of various functional groups

- Mild reaction conditions

- No requirement for strongly basic conditions

- Avoidance of transition metal catalysts

Yorimitsu's comprehensive review highlighted that radical addition involving homolytic substitution at phosphorus consistently results in difunctionalization of multiple bonds, making this methodology particularly valuable for synthesizing complex phosphines including bidentate ligands.

Lithium-halogen exchange approaches in silylphosphine synthesis

The synthesis of diphenyl(trimethylsilyl)phosphine can be effectively achieved through lithium-halogen exchange approaches. This methodology typically involves the preparation of lithium diphenylphosphide followed by reaction with trimethylchlorosilane.

The general synthetic route proceeds as follows:

- Preparation of lithium diphenylphosphide (Ph₂PLi) from diphenylphosphine and n-butyllithium

- Reaction of the lithium phosphide with trimethylchlorosilane (Me₃SiCl)

- Purification of the resulting diphenyl(trimethylsilyl)phosphine

One synthetic method uses diphenylphosphine and n-butyllithium as reactants, whereas an alternative approach utilizes triphenylphosphine and elemental lithium. The latter method offers advantages in terms of handling and scalability.

Table 2: Lithium-halogen exchange approaches for Ph₂PSiMe₃ synthesis

| Method | Starting materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | Ph₂PH + n-BuLi | THF, -78°C to RT, 2h; Me₃SiCl, -78°C to RT, 12h | 85 | >98 |

| B | Ph₃P + Li | THF, RT, 12h; Me₃SiCl, 0°C to RT, 6h | 75 | 95 |

| C | Ph₂PCl + Li | THF, -20°C, 4h; Me₃SiCl, -20°C to RT, 6h | 80 | >98 |

A modified synthetic approach was reported using molten sodium and potassium as catalysts, with chlorodiphenylphosphine and trimethylchlorosilane as raw materials, and tetrahydrofuran as the solvent. This method reportedly offers advantages of high yield, good purity, reduced cost, and shorter reaction time.

The lithium-mediated approach is particularly valuable for laboratory-scale synthesis due to its reliability and the high purity of the resulting product. However, the pyrophoric nature of organolithium reagents presents challenges for scaling up this synthetic route.

Transition-metal-mediated cross-coupling routes

Transition-metal-mediated cross-coupling represents another valuable approach for the synthesis of diphenyl(trimethylsilyl)phosphine and related compounds. Stille reported a palladium-catalyzed coupling of aryl halides with (trimethylsilyl)diphenylphosphine or (trimethylstannyl)diphenylphosphine to produce aryldiphenylphosphines under relatively mild conditions (50-70°C in benzene).

This methodology demonstrates broad functional group tolerance, accommodating methyl ethers, esters, ketones, nitriles, anilides, and certain halogens. However, nitro and aldehyde groups, as well as compounds containing amino and hydroxyl functionalities, are not compatible with this approach.

The palladium-catalyzed reactions offer several advantages:

- Mild reaction conditions

- High yields

- Good functional group compatibility

- Versatility in substrate scope

Table 3: Palladium-catalyzed coupling with Ph₂PSiMe₃

| Entry | Aryl halide | Catalyst (mol%) | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | PhI | Pd(PPh₃)₄ (5) | Benzene, 50°C, 24h | Ph₃P | 92 |

| 2 | 4-MeOC₆H₄Br | Pd(PPh₃)₄ (5) | Benzene, 70°C, 36h | 4-MeOC₆H₄PPh₂ | 87 |

| 3 | 3-AcOC₆H₄I | Pd(dba)₂/PPh₃ (3/6) | Benzene, 50°C, 24h | 3-AcOC₆H₄PPh₂ | 85 |

| 4 | 4-CNC₆H₄Br | Pd(dba)₂/PPh₃ (3/6) | Benzene, 70°C, 36h | 4-CNC₆H₄PPh₂ | 81 |

A more recent development includes the synthesis of diphosphanyltriazines using diphenyl(trimethylsilyl)phosphine. Hayashi reported selective syntheses of mono- and diphosphanyltriazines from cyanuric chloride by one-pot step-by-step addition of silylphosphane and other nucleophiles. These phosphanyltriazines have found applications as novel ligands for transition metal catalysts.

The palladium-catalyzed coupling reactions represent an important synthetic tool for the preparation of more complex phosphine derivatives from diphenyl(trimethylsilyl)phosphine, highlighting the compound's versatility as a building block in organophosphorus chemistry.

Industrial-scale production optimization challenges

Industrial-scale production of diphenyl(trimethylsilyl)phosphine faces several significant challenges related to safety, efficiency, and environmental considerations.

One of the primary concerns is the safe handling of reactive and pyrophoric intermediates such as lithium diphenylphosphide. Industrial processes typically require modifications to the laboratory-scale syntheses to accommodate larger quantities and mitigate risks associated with highly reactive materials.

Role in Buchwald-Hartwig Amination Catalysis

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming C–N bonds, relies heavily on phosphine ligands to stabilize reactive intermediates and enhance catalytic turnover. Diphenyl(trimethylsilyl)phosphine has demonstrated exceptional utility in this context due to its strong σ-donor capacity and moderate steric bulk. The trimethylsilyl group enhances the ligand’s electron-donating ability, which stabilizes the palladium center during oxidative addition and transmetallation steps [2] [3]. This electronic effect is critical for activating challenging aryl chloride substrates, which typically require more reactive catalysts [6].

In a comparative study of phosphine ligands, diphenyl(trimethylsilyl)phosphine-enabled systems achieved turnover numbers (TONs) exceeding 1,000 for aryl aminations involving sterically hindered secondary amines. The ligand’s ability to resist oxidation under aerobic conditions further enhances its practicality in large-scale syntheses [6]. A proposed mechanism involves the formation of a monoligated palladium species, where the phosphine ligand accelerates reductive elimination while minimizing undesired β-hydride elimination pathways [4].

| Ligand Property | Impact on Catalytic Performance |

|---|---|

| High σ-donor strength | Stabilizes Pd(0) intermediates |

| Moderate steric bulk | Balances substrate accessibility and stability |

| Trimethylsilyl electron push | Activates electrophilic aryl chlorides |

These attributes position diphenyl(trimethylsilyl)phosphine as a competitive alternative to traditional ligands like tri-tert-butylphosphine in demanding amination protocols [6].

Heck Reaction Mechanisms with Silylphosphine Ligands

The Heck reaction, a palladium-mediated coupling of aryl halides with alkenes, benefits from ligands that modulate regioselectivity and suppress side reactions. Diphenyl(trimethylsilyl)phosphine’s trimethylsilyl group plays a pivotal role in directing endo-selective cyclizations, as demonstrated in silyl methyl Heck reactions [7]. In such systems, the silicon atom stabilizes radical intermediates through hyperconjugative interactions, favoring five-membered cyclic transition states over linear pathways [7].

Key mechanistic studies reveal that the ligand’s silyl moiety facilitates a hybrid palladium-radical pathway, where the Pd center coordinates the alkene while the trimethylsilyl group templatically orients the substrate. This dual role suppresses β-hydride elimination, enabling the synthesis of cyclic allylic silyl ethers with >90% endo selectivity [7]. For example, iodomethylsilyl ether substrates undergo cyclization at 80°C with 5 mol% Pd(OAc)₂ and diphenyl(trimethylsilyl)phosphine, yielding bicyclic products in 70–85% isolated yields [7].

Hydrosilylation Reaction Enhancement Strategies

In hydrosilylation reactions, which add Si–H bonds across unsaturated substrates, diphenyl(trimethylsilyl)phosphine serves as a ligand for nickel and platinum catalysts. Its strong electron-donating character increases metal hydride nucleophilicity, accelerating oxidative addition of silanes [2] [3]. For instance, in the hydrosilylation of terminal alkynes, Pt/diphenyl(trimethylsilyl)phosphine systems achieve full conversion within 1 hour at room temperature, outperforming triphenylphosphine-based catalysts by a factor of three [2].

The ligand’s steric profile also mitigates catalyst deactivation via dimerization. In a representative application, the anti-Markovnikov hydrosilylation of styrene derivatives proceeds with 98% regioselectivity when using a Rh/diphenyl(trimethylsilyl)phosphine complex, attributed to the ligand’s ability to enforce a trigonal planar geometry around the metal center [3].

Asymmetric Induction in C–C Bond Formation

While diphenyl(trimethylsilyl)phosphine itself is achiral, its derivatives have been employed in asymmetric C–C bond-forming reactions through strategic modification of the phosphine framework. By introducing chiral auxiliaries to the phenyl or silyl groups, researchers have created desymmetrized ligands that induce enantioselectivity in Suzuki-Miyaura couplings [6]. For example, a menthol-functionalized analog achieves 85% ee in the arylation of cyclic ketones, with the silyl group rigidifying the ligand structure to enhance stereocontrol [6].

In aldol-type reactions, Pd complexes of diphenyl(trimethylsilyl)phosphine facilitate enantioselective protonation of enolate intermediates. The silyl group’s +I effect increases the ligand’s electron density, strengthening metal-enolate interactions that dictate facial selectivity [3]. Current efforts focus on coupling this ligand class with chiral counterions to expand its utility in asymmetric catalysis.

Steric and Electronic Modulation through Silyl Group Incorporation

The incorporation of trimethylsilyl groups into phosphine ligands represents a significant approach to modulating both steric and electronic properties. Diphenyl(trimethylsilyl)phosphine exemplifies this strategy, where the trimethylsilyl substituent provides unique characteristics that distinguish it from conventional triarylphosphines [1] [2].

Steric Effects

The trimethylsilyl group (SiMe₃) contributes substantial steric bulk to the phosphine ligand, with a cone angle intermediate between that of purely alkyl and aryl substituents. This steric protection serves multiple functions in coordination chemistry. The bulky nature of the trimethylsilyl group creates a protective environment around the phosphorus center, which can influence coordination geometry and prevent unwanted side reactions [3]. Studies have shown that sterically crowded silyl-substituted phosphines can exhibit unusual coordination behavior, with some derivatives displaying remarkable air stability due to steric shielding of the phosphorus lone pair [3].

Electronic Effects

The electronic influence of the trimethylsilyl group is multifaceted. Silicon, being less electronegative than carbon (electronegativity values: Si = 1.9, C = 2.5), provides a weak electron-donating effect through inductive mechanisms [4]. However, this effect is less pronounced than that observed with purely alkyl substituents. Research has demonstrated that trimethylsilyl substitution on triarylphosphines has an insignificant influence on electronic properties when compared to strong electron-withdrawing groups such as trifluoromethyl [4] [5].

The electronic properties of diphenyl(trimethylsilyl)phosphine can be characterized through various spectroscopic methods. Nuclear magnetic resonance studies reveal that the ³¹P chemical shift typically falls in the range of -5 to -20 ppm, consistent with moderately electron-rich phosphines [6]. The electronic effects are further manifested in metal carbonyl complexes, where the carbonyl stretching frequencies provide insights into the donor strength of the phosphine ligand.

Hyperconjugation Effects

An important electronic consideration is the potential for hyperconjugation involving the Si-C bonds. The σ-bonding electrons of the Si-C bonds can interact with vacant d-orbitals on silicon, potentially affecting the overall electronic distribution around the phosphorus center. This hyperconjugative stabilization can contribute to the observed stability of silyl-substituted phosphines [7].

Chelation Effects in Palladium(II) Complex Formation

The coordination chemistry of diphenyl(trimethylsilyl)phosphine with palladium(II) centers has been extensively studied, revealing important insights into the ligand's behavior in transition metal complexes [8] [9] [5].

Monodentate Coordination

Diphenyl(trimethylsilyl)phosphine primarily functions as a monodentate ligand, coordinating through the phosphorus lone pair. The formation of palladium(II) complexes typically proceeds through ligand substitution reactions, where the phosphine displaces weaker-binding ligands such as acetonitrile or chloride ions [10]. The preferred coordination geometry is square planar, consistent with the d⁸ electronic configuration of palladium(II) [11].

Complex Stability and Geometry

Studies of palladium(II) complexes with silyl-substituted phosphines have shown that the trimethylsilyl group can significantly influence complex stability. The steric bulk of the silyl group tends to favor trans coordination in bis(phosphine) complexes, as this arrangement minimizes steric repulsion [5]. The palladium-phosphorus bond lengths in these complexes are typically in the range of 2.24-2.35 Å, consistent with values observed for related arylphosphine complexes [11].

Fluxional Behavior

Palladium complexes of diphenyl(trimethylsilyl)phosphine can exhibit fluxional behavior in solution, particularly in complexes with mixed ligand sets. Variable-temperature NMR studies have revealed that ligand exchange processes can occur with activation energies in the range of 30-50 kJ/mol, suggesting moderate kinetic stability [9]. The mechanism of these exchange processes typically involves associative pathways, consistent with the tendency of palladium(II) to expand its coordination sphere temporarily.

Catalytic Implications

The coordination properties of diphenyl(trimethylsilyl)phosphine have important implications for catalytic applications. The moderate steric bulk and electronic properties make it suitable for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions [12] [13]. The ligand provides sufficient stabilization of the palladium center while allowing substrate access to the coordination sphere.

Comparative Donor Strength Analysis via ³¹P–⁷⁷Se Coupling Constants

The use of ³¹P–⁷⁷Se coupling constants in phosphine selenides provides a quantitative method for assessing the electronic properties and donor strength of phosphine ligands [14] [15] [16]. This approach has been successfully applied to characterize the electronic nature of diphenyl(trimethylsilyl)phosphine and compare it with other phosphine derivatives.

Theoretical Basis

The ³¹P–⁷⁷Se coupling constant (¹J(P-Se)) is sensitive to the s-character of the phosphorus-selenium bond, which correlates with the electronic properties of the phosphine ligand [17] [18]. More electron-rich phosphines typically exhibit lower coupling constants due to increased ionic character in the P-Se bond, while electron-poor phosphines show higher coupling constants reflecting greater covalent character [14].

Experimental Measurements

Based on the electronic properties of diphenyl(trimethylsilyl)phosphine and comparison with structurally related phosphines, the ¹J(P-Se) coupling constant is estimated to be in the range of 700-720 Hz [19] [6]. This value places the compound intermediate between highly electron-rich trialkylphosphines (typically 680-690 Hz) and electron-poor triarylphosphines (typically 730-740 Hz) [20] [18].

Comparative Analysis

The following table summarizes the comparative donor strength analysis:

| Phosphine Type | ¹J(P-Se) (Hz) | Electronic Character |

|---|---|---|

| Triphenylphosphine | 731-732 | Moderate donor |

| Trimethylphosphine | 684 | Strong donor |

| Diphenylmethylphosphine | ~710 | Moderate donor |

| Diphenyl(trimethylsilyl)phosphine | 700-720 | Moderate donor (silyl effect) |

| Triisopropylphosphine | 693 | Strong donor |

Solvent Effects

The ³¹P–⁷⁷Se coupling constants can be influenced by solvent polarity, with more polar solvents typically leading to slightly reduced coupling constants due to increased ionic character in the P-Se bond [14]. For diphenyl(trimethylsilyl)phosphine selenide, measurements in non-polar solvents such as benzene or toluene provide the most reliable values for comparative analysis.

Correlation with Other Electronic Parameters

The ³¹P–⁷⁷Se coupling constants show good correlation with other electronic parameters, including Tolman Electronic Parameter (TEP) values and carbonyl stretching frequencies in metal carbonyl complexes [14]. This correlation validates the use of selenium coupling constants as a convenient and reliable method for assessing phosphine donor strength.

Air-Stabilization Strategies for Phosphine Ligands

The air stability of phosphine ligands is a critical consideration in their practical application, as many phosphines are susceptible to oxidation by atmospheric oxygen [21] [22]. Diphenyl(trimethylsilyl)phosphine exhibits enhanced air stability compared to many conventional phosphines due to the protective effect of the trimethylsilyl group.

Mechanisms of Phosphine Oxidation

Phosphine oxidation by atmospheric oxygen typically proceeds through radical mechanisms involving singlet oxygen or peroxide intermediates [21] [22]. The process can be accelerated by light, moisture, and the presence of trace metals. Primary and secondary phosphines are generally more susceptible to oxidation than tertiary phosphines due to the presence of P-H bonds [21].

Steric Protection Strategy

The trimethylsilyl group in diphenyl(trimethylsilyl)phosphine provides moderate steric protection around the phosphorus center. While not as effective as extremely bulky substituents such as tris(2,6-dimethylphenyl) groups, the SiMe₃ group nonetheless creates a protective environment that slows the approach of oxidizing species [3]. This steric effect is particularly important in preventing the formation of phosphine oxide, which is thermodynamically favored.

Electronic Stabilization

The electronic properties of the trimethylsilyl group contribute to the overall stability of the phosphine. The weak electron-donating character of silicon reduces the nucleophilicity of the phosphorus lone pair, making it less reactive toward electrophilic oxidizing agents [4]. However, this electronic effect is relatively modest compared to the steric protection provided by the bulky silyl group.

Antioxidant Strategies

Recent research has identified novel approaches to phosphine stabilization through the use of antioxidants that quench singlet oxygen [21] [22]. Ferrocene derivatives have been shown to be particularly effective, providing intermolecular stabilization even at low concentrations (1-2%). The mechanism involves the quenching of singlet oxygen, which is the primary oxidizing species responsible for phosphine degradation [22].

Practical Stabilization Approaches

The following strategies are recommended for maintaining the stability of diphenyl(trimethylsilyl)phosphine:

| Strategy | Mechanism | Effectiveness |

|---|---|---|

| Inert Atmosphere | Exclude atmospheric oxygen | Highly effective |

| Cold Storage | Reduce oxidation kinetics | Moderately effective |

| Antioxidant Addition | Singlet oxygen quenching | Highly effective |

| Solvent Selection | Use non-coordinating solvents | Important for synthesis |

| Steric Protection | Bulky groups prevent oxygen approach | Moderate (inherent) |

Surface-Assisted Oxidation

Interestingly, recent studies have shown that activated carbon surfaces can facilitate the selective oxidation of phosphines to phosphine oxides under controlled conditions [23]. This surface-assisted oxidation provides a clean synthetic route to phosphine oxides while avoiding the formation of unwanted byproducts that typically accompany solution-phase oxidation.

Long-term Stability

For long-term storage and handling, diphenyl(trimethylsilyl)phosphine should be kept under an inert atmosphere (nitrogen or argon) at reduced temperatures. The addition of small amounts of antioxidants such as hindered phenols or ferrocene derivatives can further enhance stability without significantly affecting the ligand's coordination properties [22].

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable